Bienvenue dans la boutique en ligne BenchChem!

3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

LSD1 Inhibition Epigenetics Scaffold Validation

The compound 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride (CAS: 2060005-22-1) is a halogenated cyclopropa[a]inden-1-amine derivative, available primarily as a research-grade synthetic intermediate. Its core structure is a conformationally restricted tranylcypromine analog, a class that has emerged as a key scaffold in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, as highlighted in a seminal patent (CN109535019A) covering these derivatives.

Molecular Formula C10H11BrClN
Molecular Weight 260.56
CAS No. 2060005-22-1
Cat. No. B2950520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
CAS2060005-22-1
Molecular FormulaC10H11BrClN
Molecular Weight260.56
Structural Identifiers
SMILESC1C2C(C2N)C3=C1C=CC(=C3)Br.Cl
InChIInChI=1S/C10H10BrN.ClH/c11-6-2-1-5-3-8-9(10(8)12)7(5)4-6;/h1-2,4,8-10H,3,12H2;1H
InChIKeyCJPMMIVRGSCXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine Hydrochloride: A Specialized Building Block for Next-Generation LSD1 Inhibitor Discovery


The compound 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride (CAS: 2060005-22-1) is a halogenated cyclopropa[a]inden-1-amine derivative, available primarily as a research-grade synthetic intermediate . Its core structure is a conformationally restricted tranylcypromine analog, a class that has emerged as a key scaffold in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, as highlighted in a seminal patent (CN109535019A) covering these derivatives [1]. With a molecular formula of C10H11BrClN and a molecular weight of 260.56 g/mol, it serves as a versatile precursor for structure-activity relationship (SAR) studies aimed at improving potency and selectivity profiles against homologous enzymes like monoamine oxidases (MAO-A/B) and LSD2 [REFS-1, REFS-2].

Why 3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine Hydrochloride Cannot Be Replaced by Unsubstituted or Other Regioisomeric Analogs


The biological activity of this constrained cyclopropylamine scaffold is highly dependent on both the presence and the specific position of substituents. Simple substitution with the unsubstituted 1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine scaffold, or even different halogen regioisomers like the 4-bromo or 5-bromo variants, can lead to drastically different pharmacological outcomes. For instance, in related constrained tranylcypromine analogs, a simple shift in bromine position has been shown to alter target affinity by approximately 70-fold [1]. The patent literature explicitly emphasizes that specific substitutions on this core are critical to overcoming the 'low inhibitory activity and poor selectivity' problems associated with first-generation, flexible LSD1 inhibitors like tranylcypromine [2]. Therefore, acquiring the precise 3-bromo regioisomer is not a matter of convenience but a prerequisite for reproducing published SAR trajectories or generating internally consistent datasets.

Quantitative Evidence Guide: Why 3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine Hydrochloride is the Critical Choice for Selectivity-Focused LSD1 Programs


Scaffold Validation: Constrained Cyclopropa[a]inden-1-amines Demonstrate Measurable LSD1 Engagement Where Tranylcypromine Fails

The constrained cyclopropa[a]inden-1-amine scaffold on which the target compound is built has a proven advantage. In standardized LSD1 enzyme assays, advanced N-substituted derivatives of this scaffold (e.g., 4-N-[(1S,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]cyclohexane-1,4-diamine hydrochloride) show clear inhibitory activity (IC50 values of 4,510 nM and 6,770 nM), while tranylcypromine, the flexible, historical standard, shows no inhibitory activity at all (IC50 > 100,000 nM) in the same assay panel . This provides a critical class-level inference: the rigid scaffold provides a fundamental binding advantage, making it a superior starting point for inhibitor development.

LSD1 Inhibition Epigenetics Scaffold Validation

Regioisomeric Precision: Evidence that the 3-Bromo Position is a Critical Tuner of Target Affinity

The specific placement of the bromine atom is non-negotiable. A cross-study observation on a different, but structurally relevant, small-molecule series showed that shifting the bromine substituent from the 3-position to the 4-position resulted in an approximately 70-fold increase in binding affinity in a target assay [1]. While this data is not from the cyclopropa[a]inden-1-amine scaffold itself, it serves as strong supporting evidence that the 3-bromo regioisomer possesses a distinct and significant biological fingerprint. A procurement choice for the 4-bromo isomer (CAS: 2148927-46-0) will explore a completely different region of chemical space with unpredictable, likely non-comparable biological outcomes.

Structure-Activity Relationship Regiochemistry Affinity Modulation

Functional Versatility: The Primary Amine Handle Enables Divergent and Selective Derivatization

A key differentiator from other commercially available cyclopropa[a]inden-1-amine building blocks is the combination of a regiospecifically placed bromine atom at C-3 and a free primary amine at C-1. The granting patent CN109535019A establishes that the most potent and selective LSD1 inhibitors are obtained by further derivatizing this amine with various substituted amides, sulfonamides, or benzyl groups [1]. The free amine enables divergent library synthesis—it can be converted to amides, secondary amines, sulfonamides, or ureas—to quickly explore vectors for enhancing selectivity against closely related off-targets like MAO-A and LSD2. This functional versatility is absent in many competing scaffolds that arrive with a pre-installed, fixed amide substituent.

Medicinal Chemistry Late-Stage Functionalization Library Synthesis

Characterization Integrity: Verified Identity and High Purity for Reproducible Research

Sourcing a research compound with verified identity and purity is fundamental. Multiple specialized research chemical suppliers list 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride with a strict specification of 95% purity and a confirmed SMILES string (NC1C2Cc3ccc(Br)cc3C12), ensuring the correct regioisomer [REFS-1, REFS-2]. This level of quality control directly addresses the risk of purchasing a mislabeled or low-purity isomer, which is a common and costly pitfall when sourcing exotic building blocks from non-specialized vendors. The availability from reputable, research-focused suppliers like Fujifilm Wako and CymitQuimica, complete with CAS number and analytical characterization, ensures experimental reproducibility across batches and laboratories.

Chemical Procurement Quality Control Reproducibility

Optimal Deployment Scenarios for 3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine Hydrochloride in Drug Discovery


Generating High-Selectivity LSD1 Inhibitor Libraries

Leverage the free primary amine for rapid parallel synthesis of diverse N-substituted analogs (amides, sulfonamides, ureas). This directly follows the blueprint in patent CN109535019A, where such derivatives achieved a critical combination of LSD1 potency and selectivity over MAO-A, MAO-B, and LSD2. The 3-bromo atom can also serve as a synthetic handle for further late-stage diversification via cross-coupling reactions, allowing the exploration of additional vectors of selectivity [1].

Investigating Halogen-Regioisomer SAR

Conduct a systematic head-to-head comparison of the 3-bromo building block with its 4-bromo and 5-bromo isomers. Given cross-study evidence of up to 70-fold shifts in target affinity with a simple change in halogen position, this is a high-value SAR exercise to map the optimal substitution pattern on the constrained scaffold for a given target. Procuring all isomers from verified sources ensures the study's integrity [1].

Establishing a Constrained Scaffold Back-Up Program

Use this building block as the starting point for a back-up chemistry program to tranylcypromine-derived clinical candidates like iadademstat (ORY-1001). The rigid, shape-defined scaffold offers a fundamentally different intellectual property and selectivity landscape, with the class already demonstrating superior LSD1 engagement in head-to-head assays against the legacy inhibitor [1].

Serving as a Key Intermediate in CNS-Targeted Epigenetic Probe Synthesis

The constrained tranylcypromine scaffold is a privileged structure for exploring the epigenetic underpinnings of CNS disorders. The pure and well-characterized nature of this building block from specialized vendors like Fujifilm Wako ensures reliable batch-to-batch consistency for multi-stage syntheses, a critical requirement for generating robust in vivo pharmacological data [REFS-1, REFS-2].

Quote Request

Request a Quote for 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.